Basic yellow 21 (C.I. 48060)

Description

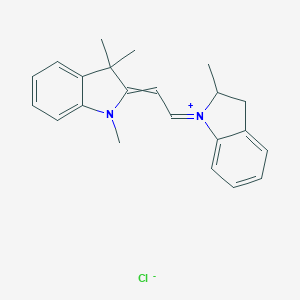

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N2.ClH/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;/h5-14,16H,15H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCWNRVMXBILR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884269 | |

| Record name | 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6359-50-8 | |

| Record name | Basic Yellow 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6359-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2,3-dihydro-2-methyl-1H-indol-1-yl)vinyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Adsorption Phenomena and Mechanistic Insights of Basic Yellow 21

Kinetic Modeling of Basic Yellow 21 Adsorption

Kinetic models are essential for understanding the rate of dye adsorption and the underlying mechanisms. These models provide insights into how quickly the adsorption process reaches equilibrium.

Pseudo-First-Order Kinetic Models for Basic Yellow 21 Sorption

The pseudo-first-order model, proposed by Lagergren, is one of the most widely used models to describe the kinetics of solute adsorption from a liquid phase. uctm.edu It assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The linear form of the pseudo-first-order equation is expressed as:

log(q_e - q_t) = log(q_e) - (k₁/2.303)t

where:

q_e is the amount of dye adsorbed at equilibrium (mg/g).

q_t is the amount of dye adsorbed at time t (mg/g).

k₁ is the rate constant of the pseudo-first-order adsorption (min⁻¹).

Studies on the adsorption of Basic Yellow 21 onto various adsorbents have tested the applicability of this model. For instance, in the adsorption of Basic Yellow 21 by kudzu, the pseudo-first-order model was analyzed, though it provided a less accurate correlation compared to the pseudo-second-order model. nih.gov Similarly, when wheat straw was used as an adsorbent for Basic Yellow 21, the experimental data did not fit the pseudo-first-order model well, as indicated by a low correlation coefficient and a significant difference between experimental and calculated equilibrium adsorption capacities. uctm.edu

Table 1: Pseudo-First-Order Kinetic Parameters for Basic Yellow 21 Adsorption

| Adsorbent | Initial Concentration (mg/L) | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₁ (min⁻¹) | R² |

|---|---|---|---|---|---|

| Wheat Straw | 70 | 13.80 | 3.19 | 0.041 | 0.941 |

| Wheat Straw | 100 | 19.60 | 5.09 | 0.038 | 0.959 |

| Wheat Straw | 150 | 28.90 | 7.96 | 0.034 | 0.967 |

Pseudo-Second-Order Kinetic Models for Basic Yellow 21 Sorption

The pseudo-second-order kinetic model is another widely used model that assumes the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. The linear form of the pseudo-second-order equation is:

t/q_t = 1/(k₂q_e²) + (1/q_e)t

where:

k₂ is the rate constant of the pseudo-second-order adsorption (g/mg·min).

Numerous studies have shown that the pseudo-second-order model provides a better fit for the adsorption of Basic Yellow 21 onto various adsorbents compared to the pseudo-first-order model. For example, the adsorption of Basic Yellow 21 onto kudzu was well-described by the pseudo-second-order model, suggesting that this model could be applicable for design and simulation purposes. nih.gov Similarly, research on wheat straw as an adsorbent for Basic Yellow 21 found that the pseudo-second-order model best described the adsorption kinetics. uctm.edu The high correlation coefficients (R² > 0.99) and the close agreement between experimental and calculated equilibrium adsorption capacities confirmed the suitability of this model. uctm.edu This suggests that the adsorption process is likely controlled by chemisorption. researchgate.net

Table 2: Pseudo-Second-Order Kinetic Parameters for Basic Yellow 21 Adsorption

| Adsorbent | Initial Concentration (mg/L) | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₂ (g/mg·min) | R² |

|---|---|---|---|---|---|

| Wheat Straw | 70 | 13.80 | 14.28 | 0.021 | 0.999 |

| Wheat Straw | 100 | 19.60 | 20.41 | 0.015 | 0.999 |

| Wheat Straw | 150 | 28.90 | 29.85 | 0.011 | 0.999 |

Intraparticle Diffusion Models in Basic Yellow 21 Adsorption

The intraparticle diffusion model is used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. The model is expressed as:

q_t = k_id * t^(1/2) + C

where:

k_id is the intraparticle diffusion rate constant (mg/g·min^(1/2)).

C is the intercept, which is related to the thickness of the boundary layer.

If the plot of q_t versus t^(1/2) is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. However, if the plot shows multi-linear portions, it indicates that the adsorption process is complex and involves more than one mechanism. For the adsorption of Basic Yellow 21 onto wheat straw, the plots were not linear over the entire time range, suggesting that intraparticle diffusion was not the only rate-controlling step. uctm.edu The mechanism was proposed to be a complex one, involving both surface adsorption and pore diffusion. uctm.edu

Isotherm Analysis of Basic Yellow 21 Adsorption Equilibria

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature.

Langmuir Adsorption Isotherm for Basic Yellow 21 Systems

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. sci-hub.senih.gov It is based on the principle that once a molecule occupies a site, no further adsorption can occur at that site. sci-hub.se The linear form of the Langmuir equation is:

C_e/q_e = 1/(K_L * q_m) + C_e/q_m

where:

C_e is the equilibrium concentration of the dye in the solution (mg/L).

q_e is the amount of dye adsorbed at equilibrium (mg/g).

q_m is the maximum monolayer adsorption capacity (mg/g).

K_L is the Langmuir constant related to the energy of adsorption (L/mg).

The Langmuir model has been applied to study the adsorption of Basic Yellow 21 on various adsorbents, including peat and wheat straw. uctm.eduresearchgate.net For instance, in a study using peat as an adsorbent, the Langmuir model was one of the isotherms used to analyze the equilibrium data. researchgate.netnih.gov

Table 3: Langmuir Isotherm Parameters for Basic Yellow 21 Adsorption

| Adsorbent | q_m (mg/g) | K_L (L/mg) | R² |

|---|---|---|---|

| Wheat Straw | 76.92 | 0.038 | 0.985 |

| Peat | 119 | 0.163 | - |

Freundlich Adsorption Isotherm for Basic Yellow 21 Systems

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. uctm.eduresearchgate.net It suggests that the adsorption energy is not uniform across the adsorbent surface. The linear form of the Freundlich equation is:

log(q_e) = log(K_F) + (1/n) * log(C_e)

where:

K_F is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)).

n is the Freundlich constant related to the adsorption intensity.

The Freundlich model has been widely used to describe the adsorption of Basic Yellow 21. uctm.eduresearchgate.net For example, in the study of Basic Yellow 21 adsorption on peat, the Freundlich model was one of the equations used to analyze the experimental data. researchgate.netnih.gov The value of 'n' provides an indication of the favorability of the adsorption process.

Table 4: Freundlich Isotherm Parameters for Basic Yellow 21 Adsorption

| Adsorbent | K_F ((mg/g)(L/mg)^(1/n)) | n | R² |

|---|---|---|---|

| Wheat Straw | 9.49 | 3.01 | 0.963 |

| Peat | 36.6 | 4.65 | - |

Temkin Adsorption Isotherm for Basic Yellow 21 Systems

The Temkin isotherm model posits that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. This model is particularly relevant for heterogeneous surfaces. Studies have shown that the Temkin model can effectively describe the equilibrium data for the adsorption of Basic Yellow 21 onto various adsorbents, such as wheat straw and treated avocado seed. uctm.edutandfonline.com For instance, in the case of wheat straw, the equilibrium data was well-described by the Temkin equation, indicating that this model provided the best correlation among the Langmuir, Freundlich, and Temkin isotherms. uctm.edu Similarly, for treated avocado seed, the Temkin model, along with the Freundlich model, provided a better fit for the equilibrium data of Basic Yellow 28 (a similar basic dye), suggesting heterogeneous adsorption on the surface. tandfonline.com

The key parameters derived from the Temkin isotherm are the equilibrium binding constant (A) and the Temkin constant related to the heat of sorption (b). These parameters provide valuable information about the adsorption process. For example, research on the adsorption of Basic Yellow 21 on peat and kudzu has also involved the analysis of the Temkin isotherm alongside other models to understand the adsorption mechanism. sci-hub.senih.gov

Thermodynamic Investigations of Basic Yellow 21 Adsorption Processes

Thermodynamic parameters offer a deeper understanding of the energetic changes that occur during the adsorption of Basic Yellow 21. These parameters, including enthalpy, entropy, and Gibbs free energy, reveal the nature and feasibility of the adsorption process. hilarispublisher.com

Enthalpy, Entropy, and Gibbs Free Energy Changes in Basic Yellow 21 Sorption

The spontaneity and nature of the adsorption process are determined by the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

A negative ΔG° value indicates a spontaneous adsorption process. For the adsorption of basic dyes like Basic Yellow 21, negative ΔG° values have been reported for various adsorbents, including a carbon-silica composite and green alga Caulerpa scalpelliformis, confirming the feasibility of the process. mdpi.comresearchgate.net The magnitude of ΔG° can also provide clues about the nature of adsorption; values in the range of -20 to 0 kJ/mol are typically associated with physisorption. mdpi.com

The enthalpy change (ΔH°) reveals whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). An endothermic process suggests that adsorption is favored at higher temperatures, while an exothermic process is favored at lower temperatures. For Basic Yellow 21 and similar basic dyes, both endothermic and exothermic behaviors have been observed depending on the adsorbent. For example, the adsorption of Basic Yellow 2 on a C/SiO2 composite was found to be endothermic, as indicated by a positive ΔH° value. mdpi.com Conversely, the sorption of a basic yellow dye onto the green alga Caulerpa scalpelliformis was an exothermic process with a negative ΔH°. researchgate.net

The entropy change (ΔS°) reflects the degree of randomness at the solid-liquid interface during adsorption. A positive ΔS° suggests increased randomness, while a negative ΔS° indicates decreased randomness. For the adsorption of basic dyes, both positive and negative entropy changes have been reported. A negative ΔS° for the sorption on green seaweed suggests a decrease in the randomness at the solid-liquid interface. researchgate.net

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|

| C/SiO2 Composite (for BY2) | -21.9 to -19.2 | Positive | Not Specified | mdpi.com |

| Green Alga Caulerpa scalpelliformis | Negative | Negative | Negative | researchgate.net |

| Beneficiated Kaolin (B608303) (for BY) | -1.243 to 4.396 | Negative | Negative | researchgate.net |

Influence of Adsorbent Characteristics on Basic Yellow 21 Adsorption Efficiency

The efficiency of Basic Yellow 21 removal is intrinsically linked to the physical and chemical properties of the adsorbent material.

Role of Adsorbent Surface Morphology and Porosity

The surface morphology and porosity of an adsorbent play a critical role in the adsorption process. A larger surface area and a well-developed porous structure generally lead to a higher adsorption capacity by providing more active sites for dye molecules to bind. researchgate.net Scanning Electron Microscopy (SEM) is a common technique used to observe the surface texture and porous nature of adsorbents. researchgate.net

Studies have shown that the adsorption mechanism can be complex, involving both surface adsorption and pore diffusion. uctm.edu For instance, the adsorption of Basic Yellow 21 onto wheat straw was suggested to be a combination of these two mechanisms. uctm.edu The porosity of activated carbon, including micropores and mesopores, is a key factor in its effectiveness for dye removal. researchgate.net However, in some cases, a significant reduction in surface area and pore volume after modification did not negatively impact the adsorption capacity of crystal violet, a cationic dye, suggesting that adsorption primarily occurred on the external surface. researchgate.net

Impact of Surface Functional Groups and Point of Zero Charge (pHpzc) on Basic Yellow 21 Sorption

The chemical nature of the adsorbent surface, specifically the presence of functional groups and the point of zero charge (pHpzc), significantly influences the adsorption of cationic dyes like Basic Yellow 21. sci-hub.se The pHpzc is the pH at which the net surface charge of the adsorbent is zero. psu.edu When the pH of the solution is above the pHpzc, the adsorbent surface becomes negatively charged, which promotes the electrostatic attraction of positively charged cationic dye molecules. mdpi.comsemanticscholar.org Conversely, at a pH below the pHpzc, the surface is positively charged, leading to electrostatic repulsion of cationic dyes. psu.edu

The presence of various surface functional groups, such as carboxylic, phenolic, and lactonic groups (acidic) or pyrone and chromene groups (basic), determines the surface charge characteristics of the adsorbent. psu.educsic.es For instance, adsorbents with a higher proportion of acidic functional groups tend to have a lower pHpzc and are more effective in adsorbing cationic dyes at higher pH values. mdpi.com The interaction between Basic Yellow 21, a cationic dye, and negatively charged substrates is a key mechanism in its adsorption. sci-hub.se The adsorption of basic dyes is often favored in alkaline solutions (higher pH), where the adsorbent surface is more likely to be negatively charged. csic.es

Parametric Optimization in Basic Yellow 21 Adsorption Systems

Optimizing various operational parameters is crucial for maximizing the efficiency of Basic Yellow 21 removal from aqueous solutions. Key parameters that are often investigated include initial dye concentration, adsorbent dosage, contact time, pH, and temperature. mersin.edu.trmdpi.com

Initial Dye Concentration: The initial concentration of the dye provides the driving force for mass transfer. Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity until the active sites on the adsorbent are saturated. tandfonline.comtandfonline.com

Adsorbent Dosage: The amount of adsorbent used affects the number of available binding sites. Increasing the adsorbent dosage typically increases the percentage of dye removal due to the greater surface area. mdpi.comrdd.edu.iq However, the adsorption capacity per unit mass of the adsorbent may decrease. ajchem-a.com

Contact Time: Adsorption is a time-dependent process. The removal of the dye is usually rapid at the beginning and then slows down as it approaches equilibrium. tandfonline.com

pH: As discussed earlier, the pH of the solution is a critical factor that influences the surface charge of the adsorbent and the ionization of the dye molecule, thereby affecting the electrostatic interactions. tandfonline.commdpi.com For cationic dyes like Basic Yellow 21, adsorption is generally favored at higher pH values. tandfonline.com

Temperature: Temperature can influence the adsorption process by affecting the solubility and diffusion rate of the dye molecules. The effect of temperature helps in determining the thermodynamic nature of the adsorption (endothermic or exothermic). mdpi.comresearchgate.net

Effects of Initial Basic Yellow 21 Concentration

The initial concentration of Basic Yellow 21 in an aqueous solution is a critical factor that significantly impacts the adsorption process. Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) also increases until the adsorbent's active sites become saturated. uctm.eduresearchgate.netnih.gov

Research on wheat straw as an adsorbent demonstrated that the adsorption capacity for BY 21 increased from 7.24 to 24.32 mg g⁻¹ as the initial concentration rose from 100 to 400 mg dm⁻³. uctm.edu This phenomenon can be attributed to the increased driving force provided by the higher concentration gradient, which facilitates the movement of dye molecules to the adsorbent surface. At lower concentrations, sufficient active sites are available for adsorption. However, at higher concentrations, the number of available sites becomes limited, leading to a plateau in adsorption capacity. uctm.edu

The time required to reach adsorption equilibrium is also dependent on the initial concentration. Higher initial concentrations generally require longer contact times to achieve equilibrium. For instance, with wheat straw, the equilibrium time for BY 21 adsorption increased from 5 hours at an initial concentration of 100 mg dm⁻³ to 10 hours at 400 mg dm⁻³. uctm.edu

Table 1: Effect of Initial Basic Yellow 21 Concentration on Adsorption by Wheat Straw uctm.edu

| Initial Concentration (mg dm⁻³) | Adsorption Capacity (qe, mg g⁻¹) | Equilibrium Time (h) |

|---|---|---|

| 100 | 7.24 | 5 |

Influence of Adsorbent Dosage on Basic Yellow 21 Removal

The dosage of the adsorbent is another crucial parameter that directly affects the efficiency of Basic Yellow 21 removal. An increase in the adsorbent dosage generally leads to a higher percentage of dye removal. uctm.eduajchem-a.com This is because a larger amount of adsorbent provides a greater surface area and more available active sites for the dye molecules to bind to. uctm.eduajchem-a.comresearchgate.net

For example, a study using wheat straw to adsorb BY 21 showed that increasing the adsorbent dosage from 4 to 20 g dm⁻³ resulted in an increase in the percentage of dye removal from 59.3% to 69%. uctm.edu Similarly, research on gel beads for dye removal demonstrated that increasing the adsorbent dosage from 0.01 g to 0.1 g increased the removal percentage from 64.76% to 95.9%. ajchem-a.com

However, while the percentage of removal increases, the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent) tends to decrease with an increasing adsorbent dosage. uctm.eduajchem-a.com This is due to the fact that at higher dosages, many of the active sites on the adsorbent surface remain unsaturated, leading to a lower utilization of the adsorbent's full capacity. ajchem-a.com In the wheat straw study, the adsorption capacity decreased from 23.24 mg g⁻¹ to 3.83 mg g⁻¹ as the dosage increased. uctm.edu This inverse relationship is a common observation in adsorption studies and is attributed to factors such as the splitting effect of the flux (concentration gradient) between the adsorbate and adsorbent, and the potential for particle aggregation at higher dosages, which can reduce the effective surface area. researchgate.net

The optimal adsorbent dosage is a key parameter for designing efficient and economical wastewater treatment systems. rsc.org Finding the right balance between high removal efficiency and optimal adsorbent utilization is crucial for practical applications.

Table 2: Influence of Wheat Straw Dosage on Basic Yellow 21 Removal uctm.edu

| Adsorbent Dosage (g dm⁻³) | Percentage Removal (%) | Adsorption Capacity (qe, mg g⁻¹) |

|---|---|---|

| 4 | 59.3 | 23.24 |

Optimization of Contact Time for Basic Yellow 21 Adsorption

The contact time between the adsorbent and the dye solution is a critical parameter for optimizing the adsorption process. The removal of Basic Yellow 21 is typically rapid at the initial stages of contact and then gradually slows down as it approaches equilibrium. uctm.eduresearchgate.net This initial rapid phase is attributed to the abundance of available active sites on the adsorbent surface, allowing for quick binding of the dye molecules. uctm.edu

For instance, in a study using wheat straw for BY 21 adsorption, between 33.9% and 50.9% of the dye was removed within the first 30 minutes. uctm.edu After this initial phase, the rate of adsorption decreases as the remaining vacant surface sites become more difficult to occupy due to repulsive forces between the adsorbed dye molecules and the molecules in the bulk solution. researchgate.net

The time required to reach equilibrium, where the rate of adsorption equals the rate of desorption, is dependent on several factors, including the initial dye concentration and the adsorbent dosage. uctm.edunih.gov Higher initial concentrations generally lead to longer equilibrium times. uctm.edu For example, with wheat straw, the equilibrium time for BY 21 adsorption increased from 5 hours at an initial concentration of 100 mg dm⁻³ to 10 hours at 400 mg dm⁻³. uctm.edu Conversely, increasing the adsorbent dosage can decrease the time needed to reach equilibrium. uctm.edu

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are often used to analyze the adsorption process and determine the rate-controlling step. uctm.edunih.gov The pseudo-second-order model has been found to be a good fit for the adsorption of Basic Yellow 21 onto various adsorbents like wheat straw and kudzu, suggesting that the adsorption process is likely controlled by chemisorption. uctm.edunih.gov

Table 3: Effect of Contact Time on Basic Yellow 21 Removal by Wheat Straw (Initial Concentration: 100 mg dm⁻³) uctm.edu

| Contact Time (min) | Percentage Removal (%) |

|---|---|

| 30 | 50.9 |

Role of pH in Basic Yellow 21 Adsorption Mechanisms

The pH of the aqueous solution plays a pivotal role in the adsorption of Basic Yellow 21, as it influences both the surface charge of the adsorbent and the degree of ionization of the dye molecule. mdpi.commdpi.com Basic Yellow 21 is a cationic dye, meaning it carries a positive charge in solution. mdpi.com The adsorption of cationic dyes is generally favored at higher pH values. mdpi.comresearchgate.net

The point of zero charge (pHpzc) of an adsorbent is the pH at which its surface has a net neutral charge. When the pH of the solution is above the pHpzc, the adsorbent surface becomes negatively charged, which promotes the electrostatic attraction of positively charged cationic dye molecules. mdpi.comresearchgate.net Conversely, at a pH below the pHpzc, the adsorbent surface is positively charged, leading to electrostatic repulsion with cationic dyes and thus, lower adsorption. mdpi.comresearchgate.net

For example, in a study using Silybum marianum stem as an adsorbent, the pHpzc was found to be 5.4. mdpi.com The removal of Basic Yellow 28 (a similar cationic dye) was significantly enhanced at pH values above this point. mdpi.com Similarly, research on a composite adsorbent of clay and activated carbon for Basic Yellow dye removal found the optimal pH to be in the alkaline range of 9. researchgate.net The maximum uptake of Basic Violet 10, another basic dye, was observed at a pH of 8.0. oatext.com

Table 4: Effect of pH on the Adsorption of Basic Dyes

| Adsorbent | Basic Dye | Optimal pH | Reference |

|---|---|---|---|

| Silybum marianum Stem | Basic Yellow 28 | > 5.4 | mdpi.com |

| Clay and Activated Carbon Composite | Basic Yellow | 9 | researchgate.net |

Temperature Effects on Basic Yellow 21 Adsorption Kinetics and Equilibrium

Temperature is a significant parameter that influences the adsorption kinetics and equilibrium of Basic Yellow 21. The effect of temperature on the adsorption process can determine whether the reaction is endothermic or exothermic.

In some cases, an increase in temperature can lead to an increase in adsorption capacity, indicating an endothermic process. nih.govbohrium.com This suggests that higher temperatures provide the necessary energy to overcome the activation energy barrier for adsorption. For instance, a study on the adsorption of a basic yellow dye onto Ethiopian kaolin showed that the adsorption capacity increased with a rise in temperature from 30°C to 70°C. nih.gov

Conversely, other studies have reported a decrease in adsorption with increasing temperature, indicating an exothermic process. oatext.com In such cases, lower temperatures favor the adsorption of the dye. For example, the adsorption of Basic Violet 10 onto a sulphate-treated activated carbon decreased as the temperature increased. oatext.com

The temperature can also affect the rate of adsorption. Higher temperatures can increase the rate of diffusion of dye molecules from the bulk solution to the adsorbent surface, leading to a faster attainment of equilibrium. researchgate.net Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can be calculated from the temperature-dependent adsorption data to further understand the nature of the adsorption process. A negative ΔG° indicates a spontaneous process, while the sign of ΔH° confirms whether the process is exothermic (negative) or endothermic (positive). The value of ΔS° provides insight into the randomness at the solid-solution interface during adsorption.

Table 5: Thermodynamic Parameters for Basic Yellow Dye Adsorption on Ethiopian Kaolin nih.gov

| Temperature (°C) | Adsorption Capacity (mg/g) |

|---|---|

| 30 | Varies with initial concentration |

| 50 | Varies with initial concentration |

(Note: The provided search result nih.gov mentions studying the effect of temperature but does not give specific adsorption capacity values at each temperature in the abstract. It does indicate the process is endothermic.)

Ionic Strength Considerations in Basic Yellow 21 Adsorption

The ionic strength of the wastewater, which is influenced by the presence of salts, can significantly affect the adsorption of Basic Yellow 21. The presence of ions in the solution can either enhance or hinder the adsorption process depending on the nature of the interactions between the dye, the adsorbent, and the salt ions.

In many cases, an increase in ionic strength, typically by adding salts like sodium chloride (NaCl), leads to a decrease in the adsorption of cationic dyes like Basic Yellow 21. researchgate.netjwent.net This is often attributed to a screening effect, where the salt cations (e.g., Na⁺) compete with the positively charged dye molecules for the active adsorption sites on the adsorbent surface. researchgate.netjwent.net This competition reduces the electrostatic attraction between the dye and the adsorbent, thereby lowering the adsorption capacity. For example, the sorption of basic dyes onto calix nih.govresorcinarene derivatives was observed to decrease with increasing NaCl concentration. researchgate.net

However, the effect of ionic strength can be more complex. In some systems, a moderate salt concentration has been shown to improve adsorption. uctm.edu This could be due to the salt compressing the electrical double layer around the adsorbent particles, which can reduce repulsive forces and facilitate the approach of dye molecules. Furthermore, the type of salt can also play a role, with divalent ions potentially having a stronger effect than monovalent ions. uctm.edu

In a study on the adsorption of Basic Yellow 57 onto spent green tea leaves, the presence of Na⁺ ions caused a 40% decrease in adsorption, while Ca²⁺ ions led to a 60% decrease, indicating that the divalent calcium ions had a more pronounced inhibitory effect. researchtrends.net This highlights that both the concentration and the type of salt are important considerations in the adsorption of Basic Yellow 21 from industrial effluents, which often have high salinity.

Development and Characterization of Novel Adsorbents for Basic Yellow 21

The search for effective and low-cost adsorbents for the removal of Basic Yellow 21 has led to the investigation of a wide range of materials. These novel adsorbents are often derived from agricultural waste, industrial by-products, or specifically synthesized materials with tailored properties.

Agricultural Waste-Based Adsorbents:

Wheat Straw: Naturally available and abundant, wheat straw has been shown to be an effective adsorbent for Basic Yellow 21, with a maximum adsorption capacity of 71.43 mg/g. uctm.edu Its effectiveness stems from its composition of cellulose, hemicelluloses, and lignin, which provide active sites for adsorption. uctm.edu

Kudzu: This fast-growing vine has been investigated for its potential to adsorb basic dyes, including Basic Yellow 21. nih.gov

Silybum Marianum (Milk Thistle) Stem: The stem of the milk thistle plant has been used as a low-cost adsorbent for the removal of basic dyes from aqueous solutions. mdpi.com

Reed: This common plant has demonstrated high sorption capacities for Basic Yellow 28, a similar basic dye. researchgate.net

Clay and Mineral-Based Adsorbents:

Kaolin: Ethiopian kaolin, both in its raw and treated forms, has been studied as an adsorbent for a basic yellow dye. nih.gov

Zeolites: These microporous aluminosilicate (B74896) minerals are known for their ion-exchange capabilities and are used as adsorbents. wikipedia.org Modified zeolites have been used for the removal of Basic Yellow Dye. researchgate.net

Composite and Synthesized Adsorbents:

Clay and Activated Carbon Composite: A composite material combining clay with activated carbon derived from sapindus seeds has been developed to enhance the removal efficiency of Basic Yellow dye, achieving up to 86% removal at an alkaline pH. researchgate.net

Magnetic Fucus Vesiculosus (Brown Algae): A novel magnetic bioadsorbent was fabricated using this brown algae, showing a high adsorption capacity for cationic dyes. jwent.net

Graphitic Carbon Nitride (g-C3N4): Modified g-C3N4 has been used for the photocatalytic depolymerization of lignin, and its properties suggest potential for dye adsorption. mdpi.com

The characterization of these novel adsorbents is crucial to understanding their adsorption mechanisms. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to identify functional groups on the adsorbent surface, while scanning electron microscopy (SEM) provides information on the surface morphology and porosity. nih.govbohrium.com X-ray diffraction (XRD) can be used to determine the crystalline structure of the adsorbent. nih.gov These characterization methods, combined with adsorption studies, are essential for developing and optimizing new and efficient adsorbents for the removal of Basic Yellow 21 from wastewater.

Utilization of Natural and Modified Zeolites

Zeolites, which are crystalline aluminosilicate minerals, are widely recognized for their potential as low-cost and effective adsorbents. researchgate.netwikipedia.org Their porous structure and ion-exchange capabilities make them suitable for capturing dye molecules from aqueous solutions. researchgate.netwikipedia.org

Studies have investigated the use of natural zeolites, predominantly clinoptilolite, for the removal of Basic Yellow 21. researchgate.netresearchgate.net Research on zeolites from the Bigadiç region in Turkey has shown their effectiveness in adsorbing this dye. researchgate.netresearchgate.net The adsorption process is influenced by several factors, including the initial dye concentration, adsorbent dosage, and pH of the solution. For instance, one study found the optimal adsorbent amount to be 0.5 g for a given set of conditions. researchgate.netresearchgate.net

The kinetics of adsorption, which describes the rate of dye uptake, is a crucial aspect of the process. For the adsorption of basic dyes onto zeolites, both the Langmuir and Freundlich isotherm models have been used to describe the equilibrium data. researchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. The pseudo-second-order kinetic model has often been found to provide a high degree of correlation with experimental data, suggesting that chemisorption may play a significant role in the adsorption mechanism. researchgate.netnih.gov

| Adsorbent | Optimum Conditions | Adsorption Capacity | Kinetic Model | Isotherm Model |

| Natural Zeolite (Clinoptilolite) | Adsorbent dose: 0.5 g | Varies with conditions | Pseudo-second-order | Langmuir, Freundlich |

Activated Carbons Derived from Biomass for Basic Yellow 21 Removal

Activated carbons (ACs) are highly porous materials with a large surface area, making them excellent adsorbents for a wide range of pollutants, including dyes. d-nb.infomdpi.com The production of activated carbon from low-cost and abundant biomass is a sustainable approach to wastewater treatment. d-nb.infofrontiersin.org Various agricultural and household residues have been successfully converted into activated carbons for the sequestration of hazardous substances. d-nb.info

The process of creating activated carbon from biomass typically involves carbonization followed by activation. mdpi.com Carbonization is the thermal decomposition of the biomass in an inert atmosphere, which results in a carbon-rich char. d-nb.info Activation, which can be physical (using steam or carbon dioxide) or chemical (using agents like phosphoric acid, potassium hydroxide, or zinc chloride), enhances the porous structure and surface area of the carbon. mdpi.comfrontiersin.org

Research has demonstrated the effectiveness of biomass-derived activated carbons in removing Basic Yellow 21. For example, a composite adsorbent made from clay and activated carbon derived from sapindus seeds showed a removal efficiency of about 86% for basic yellow dye at an alkaline pH of 9. researchgate.net In this particular study, the Freundlich isotherm model provided a better fit for the experimental data, indicating a heterogeneous adsorption surface. researchgate.net Another study highlighted that activated carbon produced from Persea Americana (avocado) could remove 98% of a basic yellow dye. frontiersin.org The efficiency of these biomass-based activated carbons is often comparable to or even superior to commercial activated carbons. frontiersin.org

| Biomass Source | Activation Method | Removal Efficiency | Isotherm Model |

| Sapindus Seed (with clay) | Not specified | ~86% | Freundlich |

| Persea Americana | Not specified | 98% | Not specified |

Hybrid Nanoclays and Nanoadsorbents in Basic Yellow 21 Capture

In recent years, nanomaterials have gained significant attention as adsorbents due to their high surface-area-to-volume ratio and unique properties. Hybrid nanoclays and other nanoadsorbents are being explored for their potential in capturing dyes like Basic Yellow 21. researchgate.netnih.govmdpi.com

Hydrotalcite, a type of anionic nanoclay, has been investigated as an effective nanoadsorbent for various dyes, including cationic ones. mdpi.com These layered double hydroxides (LDHs) possess a structure that allows for the intercalation of dye molecules. mdpi.com The use of hybrid nanoclays offers a dual benefit: the removal of dyes from wastewater and the potential to reuse the resulting dye-loaded hybrid material in new dyeing processes. nih.govmdpi.com

Studies have shown that nanoclays can effectively adsorb dyes, and the resulting hybrid materials can be characterized using techniques like X-ray diffraction and infrared spectroscopy to confirm the presence of the dye within the clay structure. researchgate.netmdpi.com The adsorption mechanism often involves electrostatic interactions between the charged surface of the nanoclay and the cationic dye molecules. For instance, montmorillonite (B579905) (MMT) particles, which are negatively charged over a wide pH range, can effectively adsorb cationic dyes through these interactions. acs.org Furthermore, functionalizing nanoclays, for example with amino groups, can provide additional active sites for dye adsorption. acs.org

| Nanoadsorbent | Dye Type | Key Finding |

| Hydrotalcite | Cationic, Anionic, Non-ionic | Can be used to create hybrid nanoclays for reuse in dyeing. mdpi.com |

| Amino-functionalized Montmorillonite | Cationic | Enhanced adsorption capacity due to additional active sites. acs.org |

Bio-adsorbents from Agricultural and Plant-Based Materials

The utilization of unprocessed or minimally processed agricultural and plant-based materials as bio-adsorbents offers a cost-effective and environmentally friendly alternative for dye removal. plantarchives.orgresearchgate.netpjoes.com These materials are abundant, biodegradable, and often require little processing. plantarchives.org Their effectiveness stems from the presence of functional groups like hydroxyl, carboxyl, and phenolic groups in their main components (cellulose, hemicellulose, and lignin), which can bind with dye molecules. researchgate.net

A variety of agricultural wastes have been tested for their ability to adsorb Basic Yellow 21 and other basic dyes. Some notable examples include:

Kudzu: This fast-growing vine has been studied for its capacity to adsorb basic dyes. The adsorption kinetics were well-described by the pseudo-second-order model, suggesting a chemisorption process. nih.gov

Silybum marianum (Milk Thistle) Stem: Research has shown that the stem of Silybum marianum can be an effective adsorbent for Basic Yellow 28, a similar cationic dye. mdpi.comresearchgate.net Carbonizing the stem at high temperatures (e.g., 800 °C) significantly enhances its adsorption capacity, achieving removal efficiencies as high as 98.90%. mdpi.com The Langmuir isotherm model best described the adsorption process, with a maximum adsorption capacity of 271.73 mg/g for Basic Yellow 28 at 25 °C. researchgate.net

Alfa Fibers (Stipa tenacissima): These fibers have been investigated for the removal of Astrazon yellow dye. aljest.net Alkaline treatment of the fibers can increase their specific surface area, enhancing their adsorption capabilities. aljest.net Studies have shown that equilibrium can be reached within 40 minutes, with the amount of adsorbed dye increasing with pH. aljest.net The adsorption process was found to be spontaneous and endothermic, and the experimental data fit well with the Freundlich isotherm and the pseudo-second-order kinetic model. aljest.net

| Bio-adsorbent | Target Dye | Maximum Adsorption Capacity (qm) | Key Findings |

| Kudzu | Basic Yellow 21, Basic Red 22, Basic Blue 3 | Not specified | Adsorption rate correlates well with the pseudo-second-order model. nih.gov |

| Silybum marianum Stem (carbonized at 800 °C) | Basic Yellow 28 | 271.73 mg/g | High removal efficiency (98.90%); Langmuir isotherm provides the best fit. mdpi.comresearchgate.net |

| Alfa Fibers (Stipa tenacissima) | Astrazon Yellow | Not specified | Equilibrium reached in 40 mins; Freundlich isotherm and pseudo-second-order kinetics apply. aljest.net |

Dye Substrate Interaction Mechanisms for Basic Yellow 21

Adsorption Kinetics and Equilibrium in Basic Yellow 21 Dyeing Processes

The rate at which Basic Yellow 21 is adsorbed onto a fiber and the point at which equilibrium is reached are fundamental aspects of dyeing kinetics. The study of adsorption kinetics provides insight into the rate-controlling steps of the dyeing process, such as diffusion or chemical reaction.

Research has shown that the adsorption of basic dyes, including Basic Yellow 21, is often well-described by the pseudo-second-order kinetic model. researchgate.net This model's strong correlation with experimental data suggests that the rate-limiting step is chemisorption, a process involving the formation of chemical bonds (in this case, likely ionic bonds) between the dye and the fiber. researchgate.netresearchgate.net In studies involving the dyeing of fibers like cotton and polyamide, adsorption equilibrium times have been observed to be less than 25 minutes, indicating a relatively rapid uptake of the dye. researchgate.net

The equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the fiber at a constant temperature is described by adsorption isotherms. Different isotherm models can be applied to understand the nature of the interaction. For instance, in one study, the Freundlich isotherm model was found to be more suitable for describing the adsorption of a yellow dye onto cotton, while the Langmuir model provided a better fit for polyamide. researchgate.net The Langmuir model's applicability to polyamide suggests a monolayer adsorption onto a surface with a finite number of identical sites, which is consistent with the concept of specific dye sites within the fiber. researchgate.net Conversely, the Freundlich model's fit for cotton points to a more heterogeneous surface with a non-uniform distribution of adsorption energies. researchgate.net

The time required to reach equilibrium can be influenced by several factors, including the initial dye concentration. mdpi.com As the initial concentration of the dye in the bath increases, the time needed to reach equilibrium may also increase due to the greater amount of dye to be transported and adsorbed. mdpi.com

Table 1: Adsorption Kinetic and Isotherm Models for Basic Dyes

| Model Type | Model Name | Key Implication | Applicable Fiber Type (Example) | Reference |

|---|---|---|---|---|

| Kinetic Model | Pseudo-second-order | Suggests chemisorption is the rate-controlling step. | Kudzu, Cotton, Polyamide | researchgate.netresearchgate.net |

| Equilibrium Isotherm | Langmuir | Indicates monolayer adsorption on a homogeneous surface. | Polyamide | researchgate.net |

| Freundlich | Describes adsorption on a heterogeneous surface. | Cotton | researchgate.net |

Thermodynamic Parameters of Basic Yellow 21 Dye-Fiber Interactions

Thermodynamic parameters such as standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°) are essential for understanding the spontaneity and driving forces of the dyeing process. hilarispublisher.comtandfonline.com These values provide information on the energetic changes that occur as dye molecules move from the solution to the fiber. hilarispublisher.com

Standard Affinity (Δμ°) or Gibbs Free Energy (ΔG°) : A negative value for ΔG° (or a positive value for affinity, Δμ°) indicates that the dyeing process is spontaneous. Studies on various dye-fiber systems have shown that the process is generally spontaneous. tandfonline.com For example, the dyeing of pineapple leaf fiber with berberine (B55584), a natural yellow dye, showed negative ΔG° values that decreased slightly with increasing temperature, confirming the spontaneous nature of the adsorption. tandfonline.com

Enthalpy Change (ΔH°) : This parameter reveals whether the dyeing process is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°). An exothermic process is favored by lower temperatures, while an endothermic one is favored by higher temperatures. arabjchem.org For example, the interaction between a yellow dye (curcumin) and polyamide was found to be exothermic, while its interaction with cotton was endothermic. researchgate.net Similarly, the adsorption of berberine dye onto pineapple leaf fiber was also an exothermic process. tandfonline.com

Entropy Change (ΔS°) : This value reflects the change in randomness or disorder at the solid-liquid interface during adsorption. A negative ΔS° suggests a decrease in randomness, as dye molecules become more ordered upon binding to the fiber surface. tandfonline.com

The thermodynamic parameters for a given system are dependent on the specific properties of the dye and the fiber, as well as on process conditions like temperature. hilarispublisher.com For instance, increasing the temperature can enhance fiber swelling and the diffusion rate of the dye into the fiber, which would be reflected in the thermodynamic data. mdpi.com

Table 2: Thermodynamic Parameters in Dyeing Processes

| Thermodynamic Parameter | Symbol | Significance | Example Finding (Berberine Dye) | Reference |

|---|---|---|---|---|

| Gibbs Free Energy (Standard Affinity) | ΔG° (or -Δμ°) | Indicates the spontaneity of the dyeing process. Negative values signify spontaneity. | -11.2, -10.6, and -10.2 kJ mol⁻¹ at 30, 60, and 80 °C, respectively. | tandfonline.com |

| Enthalpy Change | ΔH° | Indicates if the process is exothermic (-) or endothermic (+). | -17.0 kJ mol⁻¹ (Exothermic) | tandfonline.com |

| Entropy Change | ΔS° | Indicates the change in randomness at the dye-fiber interface. Negative values suggest increased order. | -19.4 J mol⁻¹ K⁻¹ (Decreased randomness) | tandfonline.com |

Influence of Fiber Type on Basic Yellow 21 Interaction Affinity (e.g., Cotton, Polyamide, Acrylic Fibers)

The chemical and physical structure of a fiber plays a paramount role in its affinity for a particular dye. Basic Yellow 21, as a cationic dye, exhibits significantly different interaction affinities with various fiber types.

Acrylic Fibers : Basic Yellow 21 is primarily used for dyeing acrylic fibers. worlddyevariety.com Acrylic fibers often contain anionic groups (such as sulfonate or carboxylate groups) incorporated into their polymer structure. These negatively charged sites provide strong points of attraction for the positively charged cationic dye molecules, leading to the formation of stable ionic bonds. sciencedoze.com This strong electrostatic interaction results in a high affinity of basic dyes for acrylic fibers, leading to bright shades and generally good fastness properties. researchgate.net

Polyamide Fibers : Polyamide fibers, like nylon, have amide groups in their structure. In an acidic dye bath, the terminal amino groups (-NH2) of the polyamide chain can become protonated (-NH3+), creating cationic sites. nih.gov However, for a cationic dye like Basic Yellow 21, the interaction is less straightforward than with anionic dyes. The affinity is generally lower than that for acrylics. Nonetheless, interactions can still occur, potentially through weaker forces like van der Waals forces or by interaction with any available carboxyl end groups. researchgate.netsciencedoze.com

Cotton Fibers : Cotton is a cellulosic fiber, which in a neutral aqueous solution, develops a slight negative surface charge. researchgate.net This can create a slight electrostatic attraction for cationic dyes. However, the affinity of basic dyes for cotton is generally low, and the dyeings often exhibit poor wash fastness. sciencedoze.com The interaction is primarily based on weak forces, and without the use of a mordant to create stronger binding sites, the dye is not well-fixed. sciencedoze.comresearchgate.net

The physical morphology of the fiber, such as its fineness and cross-sectional shape, can also influence dyeing performance by affecting the surface area available for dye adsorption and the rate of dye diffusion into the fiber. researchgate.net

Role of Dyeing Auxiliaries in Basic Yellow 21 Uptake and Fixation

Dyeing auxiliaries are chemical agents added to the dye bath to facilitate the dyeing process, improve dye uptake, ensure even coloration (leveling), and enhance the final fastness properties. textileengineering.netfineotex.com

pH Control : The pH of the dye bath is a critical parameter. arabjchem.org For dyeing acrylic fibers with basic dyes, the process is typically carried out in a slightly acidic medium (pH 4-5). This helps to control the rate of dye uptake. The anionic sites on the acrylic fiber are inherent, but controlling the pH helps to prevent an excessively rapid, uneven initial strike of the dye, promoting more level dyeing.

Electrolytes : Simple electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), are common dyeing auxiliaries. textileengineering.net In some dyeing systems, particularly with direct dyes on cotton, electrolytes are added to screen the electrostatic repulsion between the anionic dye and the negatively charged fiber surface, thereby increasing dye exhaustion. nih.govwhiterose.ac.uk For cationic dyes, their role can be more complex, sometimes being used to moderate the dyeing rate.

Leveling and Retarding Agents : Because of the high affinity between basic dyes and acrylic fibers, the dyeing can proceed too quickly, leading to unlevel results. Leveling agents, which are often cationic surfactants or non-ionic surfactants, are used to control this. fineotex.com Cationic leveling agents compete with the dye for the active sites on the fiber, slowing down the initial dye adsorption. As the temperature rises, the leveling agent's affinity for the fiber decreases, allowing the dye to gradually and evenly replace it on the fiber sites. fineotex.com

Dispersing Agents : These auxiliaries help to keep the dye evenly dispersed in the dye bath, preventing the formation of aggregates that could cause spotting or uneven dyeing. fineotex.com

The precise selection and combination of auxiliaries are tailored to the specific dye-fiber system and the desired outcome, playing an indispensable role in the successful industrial application of Basic Yellow 21. textileengineering.netfineotex.com

Advanced Analytical and Spectroscopic Characterization in Basic Yellow 21 Research

Chromatographic Techniques for Basic Yellow 21 Analysis

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of dyes like Basic Yellow 21. Different chromatographic methods are employed based on the specific analytical requirements, such as the complexity of the sample matrix and the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. asianpubs.orgsigmaaldrich.com For the analysis of synthetic dyes, including basic dyes, HPLC offers superior resolution, sensitivity, and reproducibility compared to older methods like thin-layer chromatography. researchgate.net

In the context of Basic Yellow 21 and other similar dyes, reversed-phase HPLC is frequently employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. asianpubs.orgresearchgate.net The separation is based on the differential partitioning of the dye molecules between the two phases. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex dye mixtures. researchgate.netmdpi.comkoreascience.kr

For instance, a developed HPLC method for the analysis of various textile dyes, which could be adapted for Basic Yellow 21, utilized a reversed-phase column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer. najah.edu Detection is typically achieved using a photodiode array (PDA) or UV-Vis detector, which can be set at the maximum absorption wavelength of the dye to ensure high sensitivity. mdpi.comkoreascience.kr For example, in the analysis of yellow dyes, detection wavelengths around 428 nm have been used. koreascience.kr The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification, while the peak area is proportional to the concentration, allowing for quantification.

Table 1: Illustrative HPLC Parameters for Synthetic Dye Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | researchgate.netkoreascience.kr |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate) | mdpi.comkoreascience.kr |

| Elution | Gradient | researchgate.netmdpi.com |

| Flow Rate | Typically 0.3 - 1.0 mL/min | mdpi.comkoreascience.kr |

| Detection | Photodiode Array (PDA) or UV-Vis | mdpi.comkoreascience.kr |

| Injection Volume | 5 - 10 µL | mdpi.comkoreascience.kr |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For extremely low-level detection and structural elucidation of Basic Yellow 21 and its byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. waters.com LC-MS/MS is particularly valuable for trace analysis in complex matrices and for identifying unknown metabolites formed during degradation or biological processes. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for polar compounds like basic dyes, and it can be operated in either positive or negative ion mode. nih.govnih.gov For basic dyes, positive ion mode is often preferred. mdpi.com

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion (the parent molecule of Basic Yellow 21, for example) is selected and fragmented to produce product ions. nih.gov This fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification. mdpi.com This technique is so sensitive that it can detect dyes at concentrations in the nanogram per milliliter (ng/mL) range. lcms.cz

Table 2: Key Parameters in LC-MS/MS Analysis of Synthetic Dyes

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for basic dyes. | nih.govnih.govmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. | mdpi.com |

| Precursor Ion | The molecular ion of the target analyte (e.g., Basic Yellow 21). | mdpi.com |

| Product Ions | Specific fragment ions generated from the precursor ion. | mdpi.com |

| Collision Energy | The energy used to fragment the precursor ion, optimized for each compound. | mdpi.com |

Thin Layer Chromatography (TLC) in Basic Yellow 21 Research

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the qualitative analysis and screening of dyes. sigmaaldrich.comwikipedia.org It involves a stationary phase, which is a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, which is a solvent or mixture of solvents that moves up the plate by capillary action. wikipedia.org

In the analysis of dyes, a small spot of the sample is applied to the bottom of the TLC plate. akjournals.com The plate is then placed in a closed chamber containing the mobile phase. uclmail.net As the solvent moves up the plate, the components of the sample mixture separate based on their differing affinities for the stationary and mobile phases. wikipedia.org The separation results in a series of spots at different heights on the plate. acs.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification by comparing it to the Rf value of a known standard. cabidigitallibrary.org

While not as quantitative or as high-resolution as HPLC, TLC is a valuable tool for preliminary screening, reaction monitoring, and checking the purity of dyes. asianpubs.orgsigmaaldrich.com

Capillary Electrophoresis (CE) for Basic Yellow 21 Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like basic dyes. researchgate.netnih.gov The separation in CE is based on the differential migration of ions in an electric field. Because basic dyes are cationic, they are readily amenable to CE analysis. kennesaw.edu

In a CE system, a fused-silica capillary is filled with a background electrolyte buffer. A small plug of the sample is introduced into the capillary, and a high voltage is applied across the ends of the capillary. kennesaw.edu The ions in the sample migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio, leading to their separation. chromatographyonline.com

For the analysis of a mixture of cationic dyes including Basic Yellow 21, a buffer system of 45 mM ammonium acetate (B1210297) in a 60:40 acetonitrile/water mixture at pH 4.7 has been successfully used. researchgate.netresearchgate.net Detection is typically performed using a UV-Vis detector. kennesaw.edu CE offers advantages such as high efficiency, short analysis times, and the requirement of only very small sample volumes. researchgate.net

Table 3: Typical Capillary Electrophoresis Conditions for Basic Dye Separation

| Parameter | Condition | Reference |

| Capillary | Fused silica | kennesaw.edu |

| Background Electrolyte | 45 mM ammonium acetate in 60:40 acetonitrile/water | researchgate.netresearchgate.net |

| pH | 4.7 | researchgate.netresearchgate.net |

| Applied Voltage | 20 kV | researchgate.netresearchgate.net |

| Detection | UV at 214 nm | researchgate.netresearchgate.net |

Spectrophotometric Methods for Basic Yellow 21 Quantification and Mechanistic Tracking

Spectrophotometry, particularly in the UV-Visible range, is a cornerstone technique for the analysis of colored compounds like Basic Yellow 21. It is widely used for both quantitative measurements and for monitoring the progress of reactions such as decolorization. technologynetworks.com

UV-Visible Spectrophotometry for Decolorization and Concentration Monitoring

UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. thermofisher.com For a colored dye like Basic Yellow 21, the absorption of light in the visible region of the electromagnetic spectrum is responsible for its color. jasco-global.com The wavelength at which maximum absorbance occurs (λmax) is a characteristic property of the dye. researchgate.net For instance, the λmax for a similar yellow dye, Jakofix Yellow, is 420 nm. dergipark.org.tr

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.comvalenciacollege.edu This relationship forms the basis for the quantitative analysis of Basic Yellow 21 in solution. By measuring the absorbance of a solution of unknown concentration at its λmax and comparing it to a calibration curve prepared from standards of known concentrations, the concentration of the dye can be accurately determined. valenciacollege.eduresearchgate.net

This technique is particularly useful for monitoring the decolorization of dye solutions in real-time. mdpi.comcolab.ws As a dye is degraded, its concentration decreases, leading to a corresponding decrease in its absorbance at λmax. dergipark.org.tr By taking measurements at different time intervals, the rate of decolorization can be determined, providing valuable insights into the kinetics and efficiency of the degradation process. mdpi.com

Table 4: Application of UV-Visible Spectrophotometry in Dye Analysis

| Application | Principle | Measured Parameter | Reference |

| Quantification | Beer-Lambert Law | Absorbance at λmax | valenciacollege.eduresearchgate.net |

| Decolorization Monitoring | Decrease in absorbance over time | Absorbance at λmax | dergipark.org.trmdpi.com |

Derivative-Difference Spectrophotometry for Complex Sample Analysis

Derivative spectrophotometry is a powerful analytical tool that enhances the resolution of overlapping spectral bands, a common challenge in the analysis of complex mixtures. mdpi.comnih.gov This technique involves calculating the derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectrum often reveals features that are not apparent in the original zero-order spectrum, allowing for the quantification of individual components in a mixture without the need for prior separation. mdpi.comyildiz.edu.tr

The core principle lies in the fact that the derivative of a spectrum is sensitive to the curvature of the spectral bands. mdpi.com Sharp, narrow peaks in the original spectrum produce more intense signals in the derivative spectrum compared to broad, overlapping bands. mdpi.com This property is particularly useful for resolving the signal of a target analyte from a complex background matrix. mdpi.com By measuring the amplitude at specific wavelengths in the derivative spectrum, particularly at zero-crossing points of interfering substances, a quantitative determination of the analyte of interest can be achieved. nih.govyildiz.edu.tr This method has been successfully applied to the simultaneous determination of various dyes in mixtures. nih.govasianpubs.org

Key advantages of derivative spectrophotometry include:

Enhanced Selectivity: It allows for the discrimination of analytes with overlapping spectra. mdpi.com

Increased Sensitivity: In some cases, the derivative signal can be more intense than the original absorbance signal. mdpi.com

Simplicity and Speed: It offers a rapid and cost-effective alternative to chromatographic methods. asianpubs.org

Vibrational Spectroscopy for Characterization of Adsorbents and Interactions

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is indispensable for characterizing the functional groups on the surface of adsorbents and for elucidating the nature of interactions between the adsorbent and Basic Yellow 21.

Fourier Transform Infrared (FTIR) Spectroscopy for Surface Functional Groups

FTIR spectroscopy is a non-destructive technique that provides information about the chemical bonds and functional groups present in a material. nih.govtandfonline.com When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique fingerprint of the material's molecular structure.

In the context of Basic Yellow 21 research, FTIR is extensively used to identify the surface functional groups of various adsorbents, such as clays (B1170129), zeolites, and agricultural waste-based materials, both before and after dye adsorption. nih.govresearchgate.netmdpi.com Changes in the position and intensity of absorption bands in the FTIR spectrum after adsorption provide direct evidence of the involvement of specific functional groups in the binding of Basic Yellow 21. For instance, shifts in the peaks corresponding to hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups can indicate their role in the adsorption process through mechanisms like hydrogen bonding or electrostatic interactions. mdpi.combohrium.com

Table 1: Representative FTIR Peak Shifts Observed in Adsorbents After Basic Yellow 21 Adsorption

| Adsorbent Material | Functional Group | Wavenumber (cm⁻¹) Before Adsorption | Wavenumber (cm⁻¹) After Adsorption | Reference |

| Silybum marianum Stem | C-H stretch | 2916, 2849 | Intensified | mdpi.com |

| Silybum marianum Stem | - | 1194, 1097 | Disappeared | mdpi.com |

| Silybum marianum Stem | - | 1027 | Broader and less intense | mdpi.com |

| Silybum marianum Stem | - | 872 | Intensified | mdpi.com |

Microscopic and Structural Analysis of Materials in Basic Yellow 21 Studies

Understanding the physical and structural properties of adsorbents is crucial for optimizing their performance in removing Basic Yellow 21 from aqueous solutions. Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are two key techniques used for this purpose.

Scanning Electron Microscopy (SEM) for Adsorbent Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a material's surface topography. researchgate.netmdpi.com It works by scanning the surface of a sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's morphology, composition, and other properties.

In studies involving Basic Yellow 21, SEM is used to visualize the surface structure of adsorbents before and after dye uptake. researchgate.netmdpi.com These images reveal important morphological features such as porosity, particle shape, and surface texture, which can significantly influence the adsorption capacity. For example, a porous and irregular surface provides a larger surface area for dye molecules to attach to. researchgate.net Changes in the surface morphology after adsorption can also provide qualitative evidence of the dye's presence on the adsorbent surface. mdpi.com

X-ray Diffraction (XRD) for Adsorbent Crystalline Structure

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. mdpi.com When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal lattice. The angles and intensities of the diffracted X-rays are recorded to produce a diffraction pattern, which is unique to the crystalline structure of the material.

In the context of Basic Yellow 21 research, XRD is employed to identify the crystalline phases present in adsorbents, such as clays and zeolites. nih.govjwent.net The crystallinity of an adsorbent can affect its stability and adsorption properties. For example, treatment of natural zeolites with NaOH has been shown to improve their crystallinity. researchgate.net XRD can also be used to investigate whether the adsorption of Basic Yellow 21 induces any changes in the crystalline structure of the adsorbent. mdpi.com

Table 2: XRD Peak Data for Adsorbents Used in Basic Yellow 21 Studies

| Adsorbent Material | 2θ (degrees) | Reference |

| Silybum marianum Stem (Natural) | 20.92, 24.91, 26.68, 29.53, 31.76, 39.54, 50.26, 68.22 | mdpi.com |

| Silybum marianum Stem (800 °C) | 20.89, 24.35, 26.72, 28.40, 31.42, 40.56, 42.95, 45.00, 50.16, 68.19 | mdpi.com |

| Magnetic Fucus vesiculosus | 30.4, 35.8, 43.4, 53.8, 57.3, 63.1 | jwent.net |

Quantification of Organic Carbon in Degradation Studies

The principle of TOC analysis typically involves the high-temperature combustion of the sample, which converts all organic carbon to carbon dioxide (CO₂). mersin.edu.tr This CO₂ is then detected and quantified, usually by a non-dispersive infrared (NDIR) detector. A decrease in the TOC value of a solution containing Basic Yellow 21 after a degradation treatment indicates that the dye molecules have been broken down into simpler, less harmful inorganic compounds, such as CO₂ and water. bohrium.comrsc.org This is a more comprehensive measure of degradation than simply monitoring the disappearance of the dye's color, as colorless but still potentially harmful organic intermediates can be formed during the process. rsc.org

Total Organic Carbon (TOC) Analysis in Basic Yellow 21 Degradation

Total Organic Carbon (TOC) analysis is a fundamental technique used to quantify the total amount of carbon bound in organic compounds within a water sample. It serves as a crucial indicator of water quality and the effectiveness of wastewater treatment processes. ysi.comamericanpharmaceuticalreview.com In the context of Basic Yellow 21 degradation, TOC analysis provides a direct measure of the mineralization of the dye, which is the conversion of the organic dye molecule into simpler inorganic substances like carbon dioxide and water. asianpubs.orgatlantis-press.com

The principle of TOC analysis involves the oxidation of all organic carbon in a sample to carbon dioxide (CO2), which is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector. ysi.com This method is favored for its ability to provide a rapid and accurate assessment of the total organic load, unlike longer methods such as Biochemical Oxygen Demand (BOD) or Chemical Oxygen Demand (COD). elementar.comhach.com

Research on the degradation of various dyes, which can be analogous to Basic Yellow 21, demonstrates the utility of TOC analysis. For instance, in studies involving the degradation of other dyes, a significant decrease in TOC levels indicates successful mineralization. researchgate.net The efficiency of different advanced oxidation processes (AOPs) in degrading organic dyes is often evaluated by monitoring the TOC removal. For example, studies have shown that processes like catalytic wet air oxidation and photo-Fenton can achieve substantial TOC reduction. atlantis-press.com

Table 1: Illustrative TOC Removal in Dye Degradation Studies

| Treatment Process | Dye Type | Initial TOC (mg/L) | Final TOC (mg/L) | TOC Removal (%) | Reference |

| Catalytic Wet Air Oxidation | Azo Dye (AO7) | Not Specified | Not Specified | 56 | atlantis-press.com |

| Sono-Fenton-like | Azo Dye (Reactive Orange 107) | 100 | 13 | 87 | mdpi.com |

| Catalytic Ozonation | Azo Dye (AOII) | 100-500 | Not Specified | 62-85 | researchgate.net |

This table is for illustrative purposes and synthesizes data from studies on similar dye types to demonstrate the application and outcomes of TOC analysis.

Chemical Oxygen Demand (COD) Measurements in Basic Yellow 21 Wastewater Treatment

Chemical Oxygen Demand (COD) is another critical parameter for assessing the quality of wastewater containing organic pollutants like Basic Yellow 21. racoman.comboquinstrument.com The COD test measures the amount of oxygen required to chemically oxidize both organic and inorganic substances in water. racoman.comscribd.com It provides a measure of the total quantity of oxidizable pollutants in the water, making it an essential tool for monitoring the effectiveness of wastewater treatment processes. scribd.commantech-inc.com

In the treatment of dye-laden wastewater, a reduction in COD is a primary objective. High COD levels indicate a high concentration of pollutants, which can deplete dissolved oxygen in receiving water bodies, harming aquatic life. racoman.com Various advanced oxidation processes (AOPs) are employed to reduce the COD of industrial effluents. For instance, studies on the degradation of Basic Yellow 28, a similar cationic dye, have shown that catalytic ozonation can significantly reduce COD levels. eeer.org

The efficiency of different treatment methods in reducing COD can be compared to determine the most effective approach. For example, research has demonstrated that processes like H2O2/UV and photo-Fenton can achieve over 70% COD removal in industrial wastewater. researchgate.net

Table 2: COD Removal Efficiency in Dye Wastewater Treatment

| Treatment Process | Dye/Wastewater Type | Initial COD (mg/L) | Final COD (mg/L) | COD Removal (%) | Reference |

| Catalytic Ozonation | Basic Yellow 28 | Not Specified | Not Specified | 73.6 | eeer.org |

| H2O2/UV | Industrial Effluent | Not Specified | Not Specified | >70 | researchgate.net |

| Photo-Fenton | Industrial Effluent | Not Specified | Not Specified | >70 | researchgate.net |

| Wet Air Oxidation | Cationic Red X-GRL | Not Specified | Not Specified | Not Specified | atlantis-press.com |

This table presents data from studies on similar dyes and industrial effluents to illustrate the application of COD measurements in evaluating treatment efficacy.

Theoretical and Computational Chemistry Approaches to Basic Yellow 21

Density Functional Theory (DFT) in Chemical Reactivity and Molecular Property Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical reactivity and molecular properties of dye molecules like Basic Yellow 21. researchgate.netresearchgate.net DFT calculations allow for the determination of various quantum chemical parameters that are instrumental in predicting the molecule's behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For Basic Yellow 21, FMO analysis helps in understanding its electronic transitions and its interactions with other molecules. The specific energy values for HOMO and LUMO can be calculated to predict its behavior in different chemical environments.

Table 1: Frontier Molecular Orbital Data for Basic Yellow 21

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Calculated Value (eV) | Electron-donating ability |

| LUMO Energy | Calculated Value (eV) | Electron-accepting ability |